2,3-dibromopropyl (E)-but-2-enoate

Description

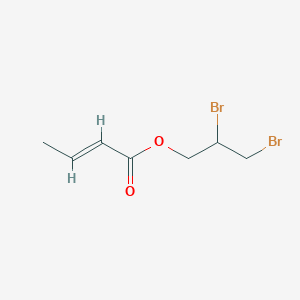

2,3-Dibromopropyl (E)-but-2-enoate (CAS 19660-16-3), also termed acrylic acid 2,3-dibromopropyl ester, is a brominated acrylate ester with the molecular formula C₆H₈Br₂O₂ and a molecular weight of 271.94 g/mol . It exists as a liquid at room temperature with a boiling point of 105°C and is characterized by the structural formula C=CC(=O)OCC(CBr)Br. This compound is commercially available as a high-purity reagent (≥90% by GC) for use in organic synthesis, likely serving as a monomer or intermediate in polymer chemistry due to its reactive acrylate group .

Properties

CAS No. |

6308-15-2 |

|---|---|

Molecular Formula |

C7H10Br2O2 |

Molecular Weight |

285.96 g/mol |

IUPAC Name |

2,3-dibromopropyl (E)-but-2-enoate |

InChI |

InChI=1S/C7H10Br2O2/c1-2-3-7(10)11-5-6(9)4-8/h2-3,6H,4-5H2,1H3/b3-2+ |

InChI Key |

JRCKVRQGCZBOAD-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/C(=O)OCC(CBr)Br |

Canonical SMILES |

CC=CC(=O)OCC(CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromopropyl (E)-but-2-enoate typically involves the bromination of allyl alcohol followed by esterification. One common method involves the reaction of allyl alcohol with bromine in the presence of a solvent such as carbon tetrachloride to yield 2,3-dibromopropanol. This intermediate is then esterified with but-2-enoic acid in the presence of a catalyst like sulfuric acid to form the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromopropyl (E)-but-2-enoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of 2,3-dihydroxypropyl (E)-but-2-enoate.

Elimination Reactions: Formation of alkenes such as but-2-ene.

Oxidation: Formation of but-2-enoic acid.

Reduction: Formation of 2,3-dihydroxypropyl (E)-but-2-enoate.

Scientific Research Applications

2,3-Dibromopropyl (E)-but-2-enoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 2,3-dibromopropyl (E)-but-2-enoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, facilitating nucleophilic substitution and elimination reactions. The ester moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and alcohols. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.

Comparison with Similar Compounds

Table 1: Comparative Physical and Chemical Properties

Reactivity and Toxicity

- This compound: Reactivity is dominated by the acrylate group, which may undergo polymerization.

- TDBPP: Exhibits genotoxicity in bacterial reverse mutation assays and mammalian cell systems, with higher mutagenic potency than its dichloro analog, tris(1,3-dichloro-2-propyl) phosphate . The U.S. Report on Carcinogens notes insufficient epidemiological data for human cancer risk evaluation .

- TBC : Environmental monitoring in Jiaozhou Bay (China) detected TBC in sediments at 1.20–5.62 ng/g , correlating with HBCD isomers, suggesting shared pollution sources .

Environmental Impact

- Persistence: TDBPP and TBC are environmentally persistent, with TBC’s detection in marine sediments underscoring its resistance to degradation . HBCDs, now regulated under the Stockholm Convention, highlight the ecological risks of brominated compounds .

- Bioaccumulation: Brominated flame retardants like TDBPP and TBC are lipophilic, posing bioaccumulation risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.